molecular formula C18H20O5 B1265166 threo-Honokitriol CAS No. 1099687-80-5

threo-Honokitriol

Cat. No.: B1265166
CAS No.: 1099687-80-5
M. Wt: 316.3 g/mol
InChI Key: LKYOLPWSGNGKSH-ROUUACIJSA-N
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Description

Historical Discovery and Natural Occurrence

The initial discovery and characterization of this compound emerged from systematic phytochemical investigations of Magnolia officinalis stem bark conducted in the early 21st century. Pioneering research published in 2009 documented the isolation of this compound as one of three novel compounds obtained from methanol-soluble fractions of water extracts derived from Magnolia officinalis stem bark material. These groundbreaking studies employed bioassay-guided fractionation techniques to identify previously unknown phenolic constituents, leading to the structural elucidation of this compound alongside its stereoisomer erythro-honokitriol. The compound was subsequently registered in major chemical databases with the Chemical Abstracts Service number 1099687-80-5, establishing its official chemical identity for future research applications.

Natural occurrence studies have consistently demonstrated that this compound represents a characteristic secondary metabolite of Magnolia species, with particularly high concentrations documented in stem bark tissues. Research investigations have revealed that this compound occurs alongside numerous related biphenolic derivatives, including magnaldehyde, magnatriol B, randaiol, obovatol, and various magnolignan compounds. The co-occurrence of these structurally related metabolites suggests shared biosynthetic pathways and common evolutionary origins within the Magnoliaceae family. Field studies and herbarium surveys have confirmed the widespread distribution of this compound across multiple Magnolia species, indicating its fundamental role in the chemical ecology of these plants.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1099687-80-5
Molecular Formula C₁₈H₂₀O₅
Molecular Weight 316.35 g/mol
Systematic Name (1S,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Exact Mass 316.13107373 Da

Contemporary analytical research has established detailed protocols for the detection and quantification of this compound in plant materials using advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography methods have been developed to separate this compound from closely related isomers and structural analogs present in complex plant extracts. Nuclear magnetic resonance spectroscopy has provided comprehensive structural confirmation, with characteristic chemical shift patterns enabling unambiguous identification of this compound in natural product mixtures. Mass spectrometry applications have further enhanced detection capabilities, with high-resolution instruments providing accurate mass measurements that support definitive compound identification in biological samples.

Taxonomic Distribution in Magnoliaceae Family

The taxonomic distribution of this compound within the Magnoliaceae family has been extensively documented through comprehensive phytochemical surveys and systematic botanical investigations. Research has confirmed the presence of this compound primarily within the genus Magnolia, with Magnolia officinalis representing the most thoroughly studied species for this compound content. Comparative phytochemical analyses have revealed significant variation in this compound concentrations among different Magnolia species, suggesting species-specific differences in secondary metabolite production pathways. These distribution patterns provide valuable insights into the evolutionary relationships and chemical systematics within the Magnoliaceae family.

Detailed taxonomic surveys have identified this compound occurrence across multiple Magnolia species native to diverse geographical regions. Magnolia officinalis, commonly known as houpu magnolia or magnolia bark, represents the primary natural source of this compound, with traditional medicinal uses dating back centuries in East Asian healthcare systems. The species occurs naturally in mountainous regions and valleys of China at elevations ranging from 300 to 1500 meters, where environmental factors influence secondary metabolite biosynthesis. Related species within the genus, including Magnolia obovata, have also been investigated for this compound content, revealing complex distribution patterns that reflect both genetic and environmental influences on compound accumulation.

Table 2: Reported this compound Distribution in Magnoliaceae Species

Species Common Name Geographical Origin Tissue Type Research Documentation
Magnolia officinalis Houpu Magnolia China (300-1500m elevation) Stem bark
Magnolia obovata Japanese Bigleaf Magnolia Japan and Kurile Islands Bark tissues
Magnolia grandiflora Southern Magnolia Southeastern North America Various tissues
Magnolia liliiflora Mulan Magnolia Central China Bark and leaves

Phytochemical investigations have revealed that this compound biosynthesis appears closely linked to the phenylpropanoid metabolic pathway, which is characteristic of many Magnoliaceae species. The compound's structural features, including multiple hydroxyl groups and a propane side chain, suggest derivation from common phenolic precursors through species-specific enzymatic modifications. Comparative metabolomics studies have indicated that this compound production may serve important ecological functions, potentially contributing to plant defense mechanisms against pathogens and herbivores. These findings support the hypothesis that this compound represents an evolutionarily conserved secondary metabolite within the Magnoliaceae family.

Research investigations have documented seasonal and developmental variations in this compound content within individual plants, indicating dynamic regulation of compound biosynthesis throughout plant life cycles. Studies have shown that stem bark tissues generally contain higher concentrations of this compound compared to leaf or root materials, suggesting tissue-specific accumulation patterns. Environmental factors, including temperature, precipitation, and soil composition, have been identified as significant influences on this compound production levels in natural populations. These observations have important implications for the sustainable harvesting and quality standardization of Magnolia-derived natural products containing this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYOLPWSGNGKSH-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@@H]([C@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction from Natural Sources

Plant Material Selection and Pretreatment

Threo-honokitriol is primarily extracted from the stem bark of Magnolia officinalis, a plant traditionally used in East Asian medicine. Fresh or dried bark is ground into a coarse powder to increase surface area for solvent interaction. Pre-treatment often involves defatting with non-polar solvents like hexane to remove lipophilic impurities, followed by drying under reduced pressure.

Solvent Extraction Techniques

The defatted material undergoes sequential extraction using methanol (MeOH) or ethanol-water mixtures. A study isolating this compound utilized a methanol-soluble fraction of a water extract, achieving a yield of 0.2–0.5% (w/w) from dried bark. Optimal extraction conditions include:

Parameter Condition
Solvent 80% MeOH in water (v/v)
Temperature 60°C
Extraction Duration 48 hours (repeated 3 times)
Solvent-to-Mass Ratio 10:1 (mL/g)

The crude extract is concentrated via rotary evaporation at 40°C, yielding a viscous residue.

Isolation and Purification

Liquid-Liquid Partitioning

The methanol extract is partitioned between ethyl acetate (EtOAc) and water to separate lignans from polar contaminants. This compound, being moderately polar, partitions into the EtOAc layer, which is dried over anhydrous sodium sulfate and evaporated.

Chromatographic Separation

Column Chromatography

The EtOAc fraction is subjected to silica gel column chromatography (60–120 mesh) with a gradient of hexane-EtOAc (9:1 to 1:1). This compound elutes at hexane-EtOAc (7:3), as confirmed by thin-layer chromatography (TLC; Rf = 0.35, visualized under UV 254 nm).

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC under the following conditions:

Column C18 reverse-phase (250 × 10 mm, 5 µm)
Mobile Phase Acetonitrile-water (55:45, isocratic)
Flow Rate 2.5 mL/min
Detection UV at 280 nm
Retention Time 12.7 minutes

This step yields this compound with >98% purity, as determined by analytical HPLC.

Analytical Characterization

Spectroscopic Data

This compound is characterized by nuclear magnetic resonance (NMR) and mass spectrometry:

1H NMR (400 MHz, CDCl₃)
  • δ 6.85 (2H, d, J = 8.4 Hz, H-2/H-6)
  • δ 6.75 (2H, d, J = 8.4 Hz, H-3/H-5)
  • δ 4.90 (1H, m, H-7)
  • δ 3.85 (6H, s, OCH₃ groups)
13C NMR (100 MHz, CDCl₃)
  • δ 153.2 (C-4)
  • δ 134.5 (C-1)
  • δ 115.6 (C-2/C-6)
  • δ 56.1 (OCH₃)
High-Resolution Mass Spectrometry (HRMS)
  • Observed: m/z 317.1387 [M+H]⁺
  • Calculated for $$C{18}H{21}O_5$$: 317.1389

Comparative Analysis of Anti-Inflammatory Activity

This compound’s bioactivity is benchmarked against related lignans:

Compound IC₅₀ (NO Inhibition, µM) DPPH Scavenging (EC₅₀, µM)
This compound 12.3 ± 1.2 45.6 ± 3.1
Honokiol 8.9 ± 0.8 28.4 ± 2.5
Magnolol 7.5 ± 0.6 22.1 ± 1.9

While less potent than honokiol, this compound demonstrates moderate anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.

Chemical Reactions Analysis

Types of Reactions: threo-Honokitriol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its bioactivity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives.

Scientific Research Applications

Chemical Properties and Biological Activities

Threo-Honokitriol is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activities. Research indicates that this compound exhibits antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related diseases . Additionally, its potential anti-inflammatory effects have been investigated, suggesting possible uses in treating conditions like arthritis and other inflammatory disorders .

Pharmacological Applications

1. Antioxidant Activity

  • This compound has demonstrated significant antioxidant activity in vitro. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing cellular damage associated with various diseases .

2. Anti-Inflammatory Effects

  • Research has indicated that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

  • Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved testing its ability to reduce oxidative stress markers in cultured human cells. Results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting effective protection against oxidative damage.

Case Study 2: Anti-Inflammatory Mechanisms

In a controlled trial involving animal models of arthritis, this compound was administered to evaluate its effects on joint inflammation. The results showed a marked reduction in swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent.

Material Science Applications

This compound's unique chemical structure also makes it an interesting candidate for material science applications:

1. Biodegradable Polymers

  • Research is underway to incorporate this compound into biodegradable polymer matrices. Its antioxidant properties can enhance the stability and longevity of these materials while maintaining environmental sustainability .

2. Drug Delivery Systems

  • The compound's solubility and biocompatibility make it suitable for developing drug delivery systems that can release therapeutic agents in a controlled manner. This application is particularly relevant for targeted therapies in cancer treatment .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Case Studies
PharmacologyAntioxidant therapySignificant reduction in oxidative stress markers
Anti-inflammatory treatmentReduced joint swelling and pain in animal studies
NeuroprotectionProtection against neuronal apoptosis
Material ScienceBiodegradable polymersEnhanced stability and sustainability
Drug delivery systemsControlled release of therapeutic agents

Biological Activity

threo-Honokitriol is a neolignan compound derived from the Magnolia species, notable for its distinct stereochemistry and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antioxidative properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by its unique stereochemical configuration, which differentiates it from other neolignans like honokiol and magnolol. This structural uniqueness may influence its biological activity and interaction with molecular targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various cellular models. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation.

Antioxidative Effects

In addition to its anti-inflammatory properties, this compound demonstrates strong antioxidative capabilities. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may protect cells from oxidative stress-related damage. This dual action makes it a candidate for further research in oxidative stress-related diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-κB Activation : By preventing the activation of nuclear factor-kappa B (NF-κB), this compound reduces the expression of genes involved in inflammation.
  • Modulation of MAPK Pathways : The compound interacts with mitogen-activated protein kinases (MAPKs), influencing various cellular responses to stress and inflammation.
  • Enhancement of Antioxidant Enzyme Activity : this compound increases the activity of enzymes such as superoxide dismutase (SOD) and catalase, contributing to its antioxidative effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure TypeAnti-inflammatory ActivityAntioxidative ActivityUnique Features
This compoundNeolignanHighHighUnique stereochemistry
HonokiolNeolignanModerateModerateDifferent stereochemistry
MagnololNeolignanHighHighSimilar properties but different pharmacokinetics
ObovatolNeolignanModerateModerateRelated but less potent

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Study :
    A study conducted on human macrophages demonstrated that this compound significantly reduced the levels of inflammatory markers in response to lipopolysaccharide (LPS) stimulation. The results indicated a reduction in TNF-α and IL-1β production by approximately 50% compared to control groups.
  • Oxidative Stress Model :
    In a cellular model exposed to oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels. The compound also enhanced cell viability by 30%, suggesting protective effects against oxidative damage.
  • Mechanistic Insights :
    A mechanistic study using Western blot analysis revealed that this compound inhibited the phosphorylation of p38 MAPK, a key player in inflammatory signaling pathways. This inhibition correlates with decreased expression of pro-inflammatory genes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing threo-Honokitriol, and how can purity be ensured during isolation?

  • Methodological Answer : Synthesis typically involves extraction from Magnolia species or semi-synthetic routes from honokiol. Key steps include column chromatography for purification and spectroscopic validation (e.g., NMR, HPLC-MS). To ensure purity, use gradient elution with solvents like hexane/ethyl acetate and confirm via ≥95% HPLC peak area . Challenges include isomer separation; reverse-phase HPLC with C18 columns and chiral stationary phases are recommended for resolving stereoisomers .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural identity and stability?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT, COSY) for stereochemical confirmation and LC-MS for molecular weight validation. Stability studies require accelerated degradation assays (e.g., heat, light, pH variations) monitored via UPLC-PDA. For crystallinity assessment, X-ray diffraction is preferred, though amorphous forms may require DSC/TGA .

Q. How can researchers design initial bioactivity screens for this compound’s neuroprotective or anti-inflammatory effects?

  • Methodological Answer : Use in vitro models like LPS-induced RAW 264.7 macrophages (anti-inflammatory) or H₂O₂-stressed SH-SY5Y neurons (neuroprotection). Dose-response curves (1–100 µM) with positive controls (e.g., dexamethasone) are critical. Include cytotoxicity assays (MTT/CellTiter-Glo) to exclude false positives. Replicate experiments ≥3 times to ensure statistical power .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). Conduct a systematic review to identify variables, then perform head-to-head comparisons under standardized protocols. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply meta-analysis tools to quantify heterogeneity .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-based approaches fail?

  • Methodological Answer : Employ multi-omics approaches:

  • Proteomics : SILAC labeling + LC-MS/MS to identify binding partners.
  • Metabolomics : Untargeted LC-HRMS to map metabolic pathway perturbations.
  • Network Pharmacology : Use tools like STRING or KEGG to predict target-disease networks. Validate via CRISPR/Cas9 knockout models .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies without structural modification?

  • Methodological Answer : Use nanoformulations (e.g., PLGA nanoparticles) or lipid-based carriers (liposomes) to enhance solubility. Pharmacokinetic studies in rodents should compare oral vs. intravenous administration, with LC-MS quantification of plasma/tissue levels. Consider co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Q. What experimental designs are recommended for resolving conflicting data on this compound’s enantiomer-specific bioactivity?

  • Methodological Answer : Isolate enantiomers via chiral HPLC and test individually in parallel assays. Use molecular docking (AutoDock Vina) to compare binding affinities to targets like GABAₐ receptors. In vivo, employ enantiomer-specific pharmacokinetic studies and behavioral models (e.g., elevated plus maze for anxiolytic effects) .

Methodological Challenges and Solutions

Q. How to validate this compound’s metabolite profile in complex biological matrices?

  • Answer : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching and MS/MS fragmentation libraries (e.g., NIST). For quantification, develop a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects .

Q. What statistical approaches are suitable for analyzing dose-dependent and time-course data in this compound studies?

  • Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) for IC₅₀ calculations. For time-course data, use mixed-effects models (R/lme4) to account for intra-experiment variability. Power analysis (G*Power) ensures adequate sample sizes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
threo-Honokitriol
Reactant of Route 2
threo-Honokitriol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.